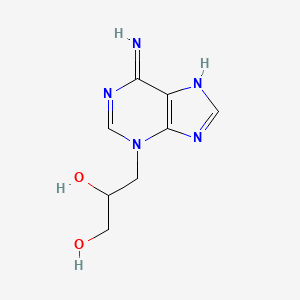

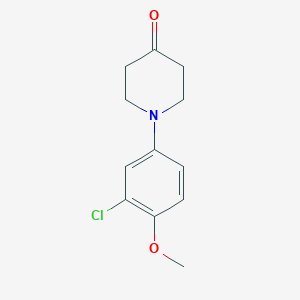

![molecular formula C6H4N4 B3350090 Pyridazino[4,5-d]pyridazine CAS No. 253-61-2](/img/structure/B3350090.png)

Pyridazino[4,5-d]pyridazine

Descripción general

Descripción

Pyridazino[4,5-d]pyridazine is a derivative of pyridazine . Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms . Pyridazine and its derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

Pyridazino[4,5-d]pyridazine derivatives could be made by simple reaction of 1-3 with hydrazine in very good yields . These compounds show fluorescent properties . A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines with good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions .Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis

The NSAIDs Emorfazone, 4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazjnone were converted to novel fused ring compound 3,4-dihydro-2H-pyridazino[4,5-b]-l,4-oxazin-8(7H)-ones . It resulted in the potent analgesic compounds and anti-inflammatory compound .Physical And Chemical Properties Analysis

Pyridazine is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Synthesis and Derivatives : Pyridazino[4,5-d]pyridazines have been synthesized and substituted with various groups such as hydroxyl, mercapto, and amino, leading to the creation of previously unreported pyridazine derivatives (Singerman & Castle, 1967). This highlights the compound's versatility in chemical synthesis.

Corrosion Inhibition

- Corrosion Resistance : A derivative of pyridazino[4,5-d]pyridazine, specifically 1,4-bis(2-pyridyl)-5H-pyridazino[4,5-b]indole, has shown effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid solutions. Its inhibition efficiency increases with concentration (Bentiss et al., 2006).

Chemical Properties and Reactions

- Tautomeric Behaviour : Research has explored the tautomeric behavior of derivatives like 1,4-dihydroxypyridazino[4,5-d]pyridazine, providing insights into their chemical properties (Adembri et al., 1968).

- Diels-Alder Reactions : The compound has been used in inverse-electron-demand Diels-Alder reactions to produce phthalazine derivatives, demonstrating its utility in organic synthesis (Haider, 1991).

Coordination Chemistry

- Ligand Functionality in Coordination Frameworks : Pyridazino[4,5-d]pyridazine and similar ligands haveshown potential in designing 3D coordination frameworks with silver(I) ions, demonstrating their ability to form complex structures involving multiple coordination types (Domasevitch et al., 2007).

Synthesis of Novel Compounds

- Novel Compound Synthesis : Research has led to the synthesis of new 5H-pyridazino[4,5-b]indole derivatives, highlighting the compound's role in creating new chemical entities with potential biological activities (Monge et al., 1991).

- Synthesis of Pyridazino Derivatives : The synthesis and exploration of pyridazino[4,5-d]pyridazine derivatives have been expanded, contributing to the understanding of this chemical class (DiStefano & Castle, 1968).

Crystal Structure Analysis

- Crystal Structure Justification : Lattice-energy computations have been used to justify the crystal structures of pyridazino[4,5-d]pyridazine and its derivatives, confirming the method's general validity and offering insights into the compound's structural properties (Fanfani et al., 1975).

Antimicrobial Agents

- Antimicrobial Properties : Novel isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, derivatives of pyridazino[4,5-d]pyridazine, have been synthesized and evaluated as antimicrobial agents, showing significant inhibitory activity against various bacterial strains and fungi (Faidallah et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It is advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Propiedades

IUPAC Name |

pyridazino[4,5-d]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4/c1-5-2-9-10-4-6(5)3-8-7-1/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFWVXIWQBWEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NN=CC2=CN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575626 | |

| Record name | Pyridazino[4,5-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazino[4,5-d]pyridazine | |

CAS RN |

253-61-2 | |

| Record name | Pyridazino[4,5-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

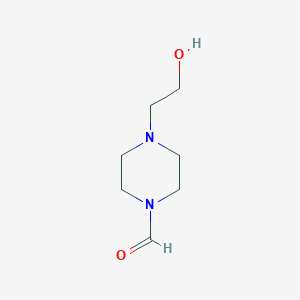

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone](/img/structure/B3350042.png)

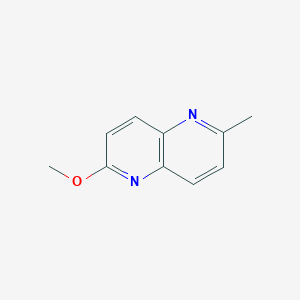

![3-methyl-1H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3350074.png)

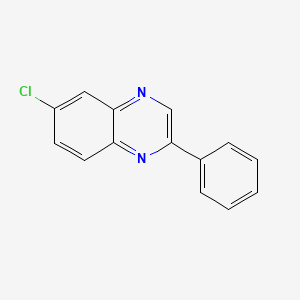

![Pyrido[3,4-d]pyridazine](/img/structure/B3350088.png)

![Pyrido[2,3-d]pyridazine](/img/structure/B3350097.png)

![Pyrido[3,4-D]pyrimidine](/img/structure/B3350098.png)

![Pyrido[3,4-d]pyridazine, 1,4-dimethoxy-](/img/structure/B3350105.png)